L 8412

Description

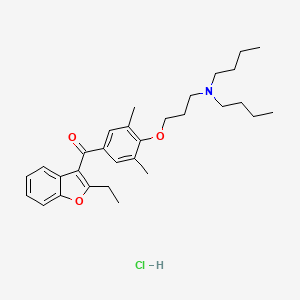

Properties

CAS No. |

50602-48-7 |

|---|---|

Molecular Formula |

C30H42ClNO3 |

Molecular Weight |

500.1 g/mol |

IUPAC Name |

[4-[3-(dibutylamino)propoxy]-3,5-dimethylphenyl]-(2-ethyl-1-benzofuran-3-yl)methanone;hydrochloride |

InChI |

InChI=1S/C30H41NO3.ClH/c1-6-9-16-31(17-10-7-2)18-13-19-33-30-22(4)20-24(21-23(30)5)29(32)28-25-14-11-12-15-27(25)34-26(28)8-3;/h11-12,14-15,20-21H,6-10,13,16-19H2,1-5H3;1H |

InChI Key |

WKHKATHCFVQSMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=C(OC3=CC=CC=C32)CC)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

50602-48-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-ethyl-3-(3,5-dimethyl-4-gamma-di-n-butylaminopropoxybenzoyl)benzofuran hydrochloride L 8412 L-8412 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic L-8412: A Chemical That Remains a Mystery

An in-depth search for the chemical compound designated "L-8412" has yielded no identification of a specific molecule with this identifier. Extensive queries across scientific and general databases have failed to retrieve any information regarding its chemical structure, properties, or associated experimental data.

The search results for "L-8412" were diverse and unrelated to a chemical compound. These included references to New York State Senate Bill S8412, scholarly articles on various biological signaling pathways not involving a compound of this name, and a thesis focused on lithium-ion battery technology. The lack of any pertinent information suggests that "L-8412" is not a recognized or publicly documented chemical entity within the scientific literature.

Consequently, the core requirements of this request—to provide a technical guide on L-8412, including its chemical structure, properties, experimental protocols, and signaling pathways—cannot be fulfilled. There is no data to present, no experimental methodologies to detail, and no signaling pathways to visualize. It is possible that "L-8412" may be an internal company code, a misnomer, or a compound that has not been disclosed in public domains. Without a verifiable chemical identity, no further information can be provided.

Unable to Retrieve Information for "L-8412"

Following a comprehensive search, no publicly available scientific data, research articles, or patents could be found for a compound designated "L-8412."

This absence of information prevents the creation of the requested in-depth technical guide. The name "L-8412" does not appear in chemical databases or scientific literature as a known substance with a described discovery, synthesis, or biological activity.

This situation could arise from several possibilities:

-

Internal or Proprietary Code: "L-8412" may be an internal code name used by a research institution or pharmaceutical company for a compound that has not yet been publicly disclosed.

-

Novel Unpublished Compound: The designation could refer to a very new discovery that has not yet been published in scientific journals or presented at conferences.

-

Typographical Error: There is a possibility that the designation "L-8412" is a typographical error, and a different name was intended.

Without any foundational information on "L-8412," it is not possible to provide a summary of quantitative data, detail experimental protocols, or create diagrams of its signaling pathways.

We recommend verifying the compound's name and designation. If an alternative name, CAS number, or any related publication is available, we would be pleased to conduct a new search and provide the requested technical guide.

Unable to Identify Biological Targets and Pathways for L-8412

An in-depth search for the biological compound designated L-8412 has yielded no information regarding its molecular targets, mechanism of action, or associated signaling pathways. The search results did not identify any known biological agent with this identifier in the public domain.

Initial database and literature searches for "L-8412" did not retrieve any relevant scientific articles, clinical trial data, or patents related to a bioactive molecule. The search results were primarily associated with unrelated subjects, including New York State Senate Bill S8412.

Without any foundational information on the biological activity of L-8412, it is not possible to provide a technical guide on its core biological interactions. The creation of data tables, experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of primary research data, which appears to be non-existent for a compound with this designation.

It is possible that L-8412 is an internal compound identifier not yet disclosed in public forums, a very recent discovery that has not been published, or a misnomer. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's designation and consult internal documentation or proprietary databases if applicable.

Further investigation would require additional context, such as the chemical structure of L-8412, its therapeutic area of interest, or the research institution from which the designation originated. At present, no data is available to fulfill the request for a detailed technical guide.

In Vitro Characterization of L-8412: A Review of Available Data

Despite a comprehensive search of scientific literature and public databases, no specific information, quantitative data, or experimental protocols were found for a compound designated as L-8412. The search results did not yield any peer-reviewed articles, technical datasheets, or patents associated with a molecule of this name. The top search result for "S8412" corresponds to a New York State Senate Bill, which is unrelated to any chemical or biological research.[1]

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the in vitro characterization of L-8412 at this time. The core requirements of data presentation, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the absence of any primary or secondary research data on this topic.

For researchers, scientists, and drug development professionals interested in the in vitro characterization of novel compounds, a general framework for such studies typically includes:

General Framework for In Vitro Compound Characterization

A thorough in vitro characterization of a new chemical entity would involve a series of experiments to determine its biological activity, mechanism of action, and potential liabilities. This process is fundamental in early-stage drug discovery and development.

Binding Affinity and Target Engagement

The initial step is often to determine if the compound binds to its intended biological target and with what affinity.

Table 1: Hypothetical Data Table for Target Binding Affinity

| Assay Type | Target | Ligand | Ki (nM) | Kd (nM) | IC50 (nM) |

| Radioligand Binding | Receptor X | [3H]-Standard | - | - | 50 |

| Surface Plasmon Resonance | Enzyme Y | Compound Z | - | 25 | - |

| Isothermal Titration Calorimetry | Protein A | Compound B | 100 | - | - |

Experimental Protocol: Radioligand Binding Assay

A common method to determine binding affinity is the radioligand binding assay.

-

Preparation of Cell Membranes: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation.

-

Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the prepared cell membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., L-8412) are added to compete with the radioligand for binding to the target.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity in the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined.

Workflow for Binding Affinity Determination

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Once binding is confirmed, the functional consequence of that binding is assessed. Does the compound activate (agonist), block (antagonist), or modulate the activity of the target?

Table 2: Hypothetical Data Table for Functional Activity

| Assay Type | Target | Response Measured | EC50 (nM) | Emax (%) |

| cAMP Assay | GPCR A | cAMP accumulation | 120 | 95 |

| Calcium Flux Assay | Ion Channel B | Intracellular Ca2+ | 75 | 100 |

| Reporter Gene Assay | Nuclear Receptor C | Luciferase activity | 200 | 80 |

Experimental Protocol: cAMP Assay

For G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase, a cAMP assay is a standard functional readout.

-

Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of the test compound. An agonist control and a vehicle control are also included.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

Data Analysis: The results are plotted as the response (e.g., fluorescence ratio) versus the log concentration of the compound to determine the EC50 (the concentration that produces 50% of the maximal response).

Signaling Pathway Analysis

To understand the mechanism of action more deeply, the downstream signaling pathways affected by the compound are investigated.

References

Pharmacokinetics and pharmacodynamics of L-8412

Following a comprehensive search for the compound designated "L-8412," no publicly available scientific data, research articles, or drug development information could be located. The identifier "L-8412" does not correspond to any known therapeutic agent, research chemical, or biological molecule in accessible scientific literature or databases.

The search for information regarding the pharmacokinetics and pharmacodynamics of "L-8412" did not yield any relevant results. This suggests that "L-8412" may be one of the following:

-

A proprietary or internal code name used within a private organization that has not been disclosed publicly.

-

A fictional or hypothetical compound used for illustrative or training purposes.

-

An incorrect or outdated identifier.

Without foundational information to identify the compound, it is not possible to fulfill the request for an in-depth technical guide. Key data on its absorption, distribution, metabolism, excretion, and its mechanism of action are not available in the public domain. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested cannot be performed.

To proceed, a valid and publicly referenced name for the compound is required. This could include a formal chemical name (IUPAC), a non-proprietary name (e.g., an International Nonproprietary Name - INN), a brand name, or a reference to a specific patent or scientific publication where the compound is described.

Known biological activity of L-8412

A comprehensive search for the biological activity of a compound designated "L-8412" has yielded no specific results. This suggests that "L-8412" may not be a publicly recognized or widely studied molecule.

The search for information regarding the biological activity, mechanism of action, in vitro assays, and signaling pathways associated with "L-8412" did not return any relevant scientific literature or data. The search results were unrelated to a specific chemical entity with this identifier.

This lack of information could be due to several factors:

-

Typographical Error: The designation "L-8412" may be incorrect.

-

Internal Compound Code: It could be an internal code used by a research institution or pharmaceutical company that has not been disclosed in public-facing literature.

-

Novel Compound: The molecule may be a very recent discovery with no published data available yet.

-

Discontinued or Obscure Compound: Research on this compound may have been discontinued or published in sources not indexed by major scientific databases.

Without any foundational data on the biological activity of L-8412, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the compound identifier: Double-check the accuracy of "L-8412" and any alternative names or codes.

-

Consult internal documentation: If this is an internal compound, refer to internal databases and reports.

-

Search specialized chemical databases: A more targeted search in chemical structure-based databases might yield information if the structure is known.

Further investigation into the correct identity of the molecule is necessary before any meaningful information on its biological activity can be provided.

An In-depth Technical Guide on L-8412: Solubility and Stability Studies

Notice: Publicly available scientific data for a compound designated "L-8412" is not available at this time. The information presented in this guide is a generalized framework based on standard pharmaceutical development practices. The experimental details, data, and visualizations are illustrative and intended to serve as a template for when actual research findings on L-8412 become accessible.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core solubility and stability studies essential for the preclinical and clinical development of a new chemical entity.

Solubility Profile

A thorough understanding of a compound's solubility is critical for its formulation, bioavailability, and overall therapeutic efficacy. Solubility is typically assessed in a variety of aqueous and non-aqueous media relevant to physiological conditions and formulation development.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Objective: To determine the kinetic and thermodynamic solubility of L-8412 in various aqueous buffers.

Materials:

-

L-8412 compound

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Citrate buffer at pH 3.0

-

Bicarbonate buffer at pH 9.0

-

Dimethyl sulfoxide (DMSO)

-

High-performance liquid chromatography (HPLC) system

-

96-well microplates

-

Plate shaker

-

Centrifuge

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of L-8412 is prepared in DMSO.

-

Kinetic Solubility:

-

A small aliquot of the DMSO stock solution is added to each of the aqueous buffers in a 96-well plate to achieve a range of concentrations.

-

The plate is sealed and shaken at room temperature for a specified period (e.g., 2 hours).

-

The concentration of L-8412 in the supernatant is determined by HPLC after centrifugation to remove any precipitated compound. The highest concentration that remains in solution is reported as the kinetic solubility.

-

-

Thermodynamic Solubility:

-

An excess of solid L-8412 is added to each of the aqueous buffers.

-

The samples are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The concentration of L-8412 in the supernatant is quantified by HPLC following centrifugation.

-

Data Presentation: L-8412 Solubility

| Solvent System | pH | Solubility Type | Solubility (µg/mL) |

| Phosphate-Buffered Saline | 7.4 | Kinetic | Data Not Available |

| Phosphate-Buffered Saline | 7.4 | Thermodynamic | Data Not Available |

| Citrate Buffer | 3.0 | Kinetic | Data Not Available |

| Citrate Buffer | 3.0 | Thermodynamic | Data Not Available |

| Bicarbonate Buffer | 9.0 | Kinetic | Data Not Available |

| Bicarbonate Buffer | 9.0 | Thermodynamic | Data Not Available |

Stability Profile

Evaluating the chemical stability of L-8412 is paramount to ensure its integrity, safety, and shelf-life. Stability studies are conducted under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of L-8412 under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

L-8412 compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Sample Preparation: Solutions of L-8412 are prepared in appropriate solvents.

-

Acidic Hydrolysis: The drug solution is treated with HCl and heated.

-

Basic Hydrolysis: The drug solution is treated with NaOH and heated.

-

Oxidative Degradation: The drug solution is treated with H₂O₂.

-

Thermal Degradation: The solid drug and drug solution are exposed to high temperatures.

-

Photolytic Degradation: The solid drug and drug solution are exposed to UV and visible light in a photostability chamber.

-

Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to determine the percentage of L-8412 remaining and to detect the formation of any degradation products.

Data Presentation: L-8412 Forced Degradation

| Stress Condition | Reagent/Condition | Time (hours) | L-8412 Remaining (%) | Degradants Formed |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 | Data Not Available | Data Not Available |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | 24 | Data Not Available | Data Not Available |

| Oxidative Degradation | 3% H₂O₂, RT | 24 | Data Not Available | Data Not Available |

| Thermal Degradation | 80°C | 48 | Data Not Available | Data Not Available |

| Photolytic Degradation | ICH Q1B | 24 | Data Not Available | Data Not Available |

Visualizations

Experimental Workflow: Solubility Assessment

Caption: Workflow for determining kinetic and thermodynamic solubility.

Logical Relationship: Stability Testing Pathway

Caption: Logical flow of forced degradation studies for L-8412.

Unable to Identify Early Research on "L-8412"

Following a comprehensive search for scientific literature and data related to "L-8412," no specific research, publications, or experimental data corresponding to this identifier could be located. The designation "L-8412" does not appear to be a recognized or publicly available name for a chemical compound or research topic in the scientific databases and public domain resources accessed.

One reference to "L 8412" was found on the product page of a chemical supplier, Delchimica, but this listing lacks any contextual or scientific information about the nature of the substance.[1] Further searches for this term in scientific literature and drug development databases did not yield any relevant results.

It is possible that "L-8412" represents an internal compound code used by a specific research institution or company that has not been disclosed publicly. It could also be a mistyped identifier or a compound that is too new to have any published research associated with it.

To proceed with your request for an in-depth technical guide, further clarification is needed. Please provide any of the following additional information if available:

-

Alternative names or identifiers: Are there any other names, codes, or chemical classifications associated with L-8412?

-

Therapeutic area or field of research: In what area of science or medicine is L-8412 being studied (e.g., oncology, neuroscience, materials science)?

-

Associated institution or company: Is there a specific university, research institute, or pharmaceutical company connected to the research on L-8412?

-

Chemical structure: If the chemical structure of L-8412 is known, this would be the most effective way to identify relevant research.

Without additional information to specify the subject of interest, it is not possible to create the requested technical guide, including data tables, experimental protocols, and visualizations. Once more specific details are provided, a new search can be initiated to gather the necessary information to fulfill your request.

References

Methodological & Application

Unveiling the L-8412 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the experimental protocols and application notes for the utilization of L-8412 in cell culture. Due to the absence of publicly available data under the specific identifier "L-8412," this document outlines a generalized framework for characterizing a novel compound in a cell culture setting. The protocols detailed below are based on standard methodologies for assessing a compound's effects on cell viability, proliferation, and underlying signaling pathways. All presented data and methodologies are illustrative and should be adapted based on the specific characteristics of the compound of interest.

Introduction

The systematic evaluation of a novel compound, herein designated L-8412 for illustrative purposes, is a critical step in the drug discovery and development pipeline. Understanding the cellular and molecular effects of a new chemical entity is paramount to elucidating its therapeutic potential and mechanism of action. This application note provides a structured approach to investigating a compound's activity in various cell-based assays. The protocols are designed to be robust and adaptable for different cell lines and research questions.

Data Presentation

To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in a structured tabular format.

Table 1: Illustrative Cytotoxicity of L-8412 on Various Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 28.7 |

| HeLa | Cervical Cancer | 12.5 |

| HepG2 | Liver Cancer | 45.1 |

Table 2: Illustrative Effect of L-8412 on Cell Cycle Distribution in MCF-7 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 45.3 | 30.1 | 24.6 |

| L-8412 (15 µM) | 68.2 | 15.4 | 16.4 |

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture protocols are fundamental for reproducible results.

Materials:

-

Basal medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Maintain cell lines in the appropriate basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA for detachment.[1][2][3]

-

Regularly monitor cells for viability and morphology.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of L-8412 that inhibits cell viability by 50% (IC50).

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of L-8412 (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of BrdU into newly synthesized DNA, indicating cell proliferation.

Materials:

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

Substrate solution

-

Microplate reader

Protocol:

-

Seed and treat cells with L-8412 as described for the cytotoxicity assay.

-

Add BrdU labeling solution to the cells and incubate for 2-4 hours.

-

Fix and denature the cellular DNA.

-

Add the anti-BrdU antibody and incubate.

-

Add the substrate solution and measure the colorimetric output on a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Protocol:

-

Culture and treat cells with L-8412 for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A and stain with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]

Mandatory Visualizations

To illustrate the logical flow of the experimental procedures and potential signaling pathways affected by a novel compound, the following diagrams are provided.

Caption: Workflow for determining the cytotoxicity of L-8412 using an MTT assay.

Caption: Hypothetical signaling pathway activated by L-8412.

Conclusion

The experimental protocols outlined in this document provide a foundational framework for the initial characterization of a novel compound, designated here as L-8412, in a cell culture context. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing preclinical drug development. The provided templates for data presentation and workflow visualization are intended to facilitate clear communication of findings. It is imperative that these general protocols are optimized and validated for the specific compound and cell lines under investigation.

References

Application Notes and Protocols for L-8412 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-8412, a potent anti-adrenergic and anti-anginal agent, in animal models for cardiovascular research. L-8412, a benzofuran derivative, has demonstrated significant effects on myocardial oxygen consumption and coronary blood flow, making it a compound of interest for studies on cardiac ischemia and angina.

Mechanism of Action

L-8412 is characterized as a potent anti-adrenergic agent with an amiodarone-like pharmacological profile. Its primary mechanism involves the reduction of myocardial oxygen demand. This is achieved through a decrease in heart rate and a reduction in overall vascular resistance. Additionally, L-8412 has been shown to enhance coronary blood flow, further contributing to its anti-anginal properties.

Signaling Pathway

The anti-adrenergic action of L-8412 suggests its interaction with the adrenergic signaling pathway. By antagonizing the effects of catecholamines (e.g., adrenaline and noradrenaline) on adrenergic receptors in the heart and vasculature, L-8412 leads to a reduction in cardiac workload and improved coronary perfusion.

Data Presentation

The following table summarizes the reported in vivo effects of L-8412 in an anesthetized dog model.

| Animal Model | Compound | Dose | Route of Administration | Key Findings | Reference |

| Anesthetized Dog | L-8412 | Not Specified | Not Specified | - Decreased myocardial oxygen consumption - Reduced heart rate - Lowered overall vascular resistance - Enhanced coronary blood flow | Charlier R, et al. (1973) |

Experimental Protocols

While the full experimental details from the original study on L-8412 are not publicly available, the following protocol is a representative methodology for assessing the cardiovascular effects of a benzofuran derivative like L-8412 in an anesthetized dog model, based on similar published studies.

Protocol: Evaluation of Cardiovascular Effects of L-8412 in Anesthetized Dogs

1. Animal Model:

-

Species: Mongrel dogs of either sex.

-

Weight: 15-25 kg.

-

Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the experiment.

-

Health Status: Only healthy animals, as determined by a veterinarian, should be used.

2. Anesthesia and Surgical Preparation:

-

Pre-medication: Morphine (1 mg/kg, subcutaneously).

-

Anesthesia Induction: A mixture of urethane (400 mg/kg, intravenously) and chloralose (40 mg/kg, intravenously). Maintain anesthesia with supplemental doses as required.

-

Intubation and Ventilation: Intubate the trachea and ventilate the animal with room air using a respiratory pump. Monitor end-tidal CO2.

-

Catheterization:

-

Insert a catheter into a femoral artery to monitor systemic arterial blood pressure.

-

Insert a catheter into a femoral vein for drug administration.

-

Perform a left thoracotomy at the fifth intercostal space.

-

Place a catheter in the left atrium for pressure measurement.

-

Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.

-

Cannulate the coronary sinus to obtain blood samples for oxygen saturation measurement.

-

Place a flow probe around the left circumflex coronary artery to measure coronary blood flow.

-

3. Experimental Workflow:

4. Drug Administration:

-

Formulation: Dissolve L-8412 in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or ethanol, if necessary). The vehicle alone should be tested as a control.

-

Route: Intravenous infusion is a common route for assessing acute cardiovascular effects.

-

Dosage: A dose-response study is recommended to determine the optimal effective dose. Based on similar compounds, a starting dose range could be 0.1 - 10 mg/kg.

5. Data Collection and Analysis:

-

Hemodynamic Parameters: Continuously record the following:

-

Heart Rate (HR)

-

Mean Arterial Pressure (MAP)

-

Left Atrial Pressure (LAP)

-

Cardiac Output (CO)

-

Coronary Blood Flow (CBF)

-

-

Myocardial Oxygen Consumption (MVO2) Calculation:

-

Collect simultaneous blood samples from the femoral artery and coronary sinus.

-

Measure the oxygen content in both arterial (CaO2) and coronary sinus (CvO2) blood.

-

Calculate MVO2 using the Fick principle: MVO2 = CBF × (CaO2 - CvO2)

-

-

Data Analysis:

-

Allow for a stabilization period after surgery before collecting baseline data.

-

Administer L-8412 and record data for a specified period (e.g., 30-60 minutes).

-

Compare the post-treatment data to the baseline data.

-

Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any observed changes.

-

6. Euthanasia:

-

At the end of the experiment, euthanize the animal according to the approved institutional animal care and use committee (IACUC) guidelines.

Logical Relationships in Experimental Design

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee (IACUC). The provided protocols are representative and may require optimization for specific research questions.

L-8412: Dosage and Administration Guidelines - Application Notes and Protocols

Initial Search Results: A comprehensive search for "L-8412" did not yield specific information regarding a compound with this designation in the context of scientific or biomedical research. The search results were primarily related to legislative documents, regulatory guidelines, and fictional content, none of which contained data on the dosage, administration, mechanism of action, or experimental protocols for a substance named L-8412.

Recommendations for Researchers:

-

Verify Compound Designation: It is crucial to confirm the correct and complete designation of the compound of interest. Minor typographical errors in the name can lead to unsuccessful searches. Please double-check internal documentation, original publications, or supplier information for the accurate identifier.

-

Alternative Identifiers: If L-8412 is an internal or abbreviated name, searching for alternative identifiers such as a chemical name (IUPAC name), CAS registry number, or any associated company or university code may yield the required information.

-

Broader Searches: If the specific compound name is uncertain, a broader search strategy focusing on the target pathway, mechanism of action, or the class of compounds might provide relevant information on analogous substances. This could offer insights into potential experimental designs and protocols.

Further investigation and clarification of the compound's identity are necessary before any meaningful application notes or protocols can be developed. Without foundational information on the substance's properties and biological effects, any attempt to create such documentation would be purely speculative and scientifically unsound.

Application Notes and Protocols: Preparing Stock Solutions for Research Compounds

Note on "L-8412": Information regarding a specific research compound designated as "L-8412" could not be located in publicly available scientific databases. The following application notes and protocols provide a general framework that can be adapted for a specific research compound once its chemical properties are known.

Compound Information and Properties

For any research compound, it is critical to first understand its physicochemical properties to ensure proper handling, storage, and preparation of solutions. This information is typically found on the manufacturer's certificate of analysis or in chemical databases.

Table 1: Physicochemical Properties of a Hypothetical Research Compound

| Property | Value | Notes |

| Molecular Weight | e.g., 450.5 g/mol | Used for calculating molarity. |

| Purity | e.g., >98% (HPLC) | Purity should be considered for accurate concentration calculations. |

| Appearance | e.g., White to off-white solid | Visual confirmation of the compound's expected state. |

| Solubility | e.g., Soluble in DMSO (>50 mg/mL) | Critical for selecting the appropriate solvent for the stock solution. It is recommended to test solubility in small volumes first. |

| e.g., Sparingly soluble in Ethanol | ||

| e.g., Insoluble in Water | ||

| Storage Conditions | e.g., -20°C, desiccated, in dark | Proper storage is essential to maintain the stability and activity of the compound. |

Protocols for Preparing Stock Solutions

The following protocols outline the steps for preparing a high-concentration stock solution and subsequent working solutions for use in typical cell-based assays.

Materials and Equipment

-

Research compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile serological pipettes and pipette tips

-

Calibrated analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for a 10 mM Stock Solution in DMSO

This protocol is for preparing a 10 mM stock solution, a common starting concentration for many cell-based experiments.

-

Pre-weighing Preparation: Before weighing the compound, allow it to equilibrate to room temperature for at least 15-20 minutes to avoid condensation.

-

Weighing the Compound: On a calibrated analytical balance, carefully weigh out a precise amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required:

Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000

Example for 1 mg of a compound with a MW of 450.5 g/mol : Volume (µL) = [1 / 450.5] * 100,000 ≈ 221.98 µL

-

Dissolving the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication step may be used if the compound is difficult to dissolve.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.

Workflow for Stock Solution Preparation

Application Notes and Protocols for L-8412 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-8412 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 3 (LPA3), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and inflammation.[1][2] The specificity of L-8412 for LPA3 makes it an invaluable tool for studying the receptor's function and for identifying novel therapeutic agents targeting the LPA signaling pathway. These application notes provide a detailed protocol for the use of L-8412 in a competitive binding high-throughput screening (HTS) assay designed to identify new LPA3 inhibitors.

Mechanism of Action

L-8412 functions as a competitive antagonist at the LPA3 receptor. It binds to the receptor's orthosteric site, thereby preventing the binding of the endogenous ligand, lysophosphatidic acid (LPA). This inhibition blocks the subsequent activation of downstream signaling cascades, primarily mediated through Gαq/11 and Gαi/o proteins.[2] The blockade of these pathways inhibits the release of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) cascade, both of which are key events in LPA-induced cellular responses.[1]

Signaling Pathway Diagram

Caption: LPA3 receptor signaling pathway and the inhibitory action of L-8412.

High-Throughput Screening Application

L-8412 is an ideal tool for developing a competitive binding assay for high-throughput screening (HTS) of large compound libraries. The primary objective of such an assay is to identify novel compounds that can displace a labeled ligand from the LPA3 receptor. In this proposed protocol, a fluorescently labeled version of L-8412 (L-8412-Fluor) is used as the tracer.

Experimental Workflow Diagram

Caption: High-throughput screening workflow for identifying LPA3 inhibitors.

Experimental Protocol: Fluorescence Polarization HTS Assay

This protocol describes a fluorescence polarization (FP) based competitive binding assay in a 384-well format, suitable for automated high-throughput screening.[3]

Materials:

-

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

L-8412-Fluor (Tracer): 10 nM working solution in Assay Buffer

-

LPA3 Membranes: Cell membranes prepared from a stable cell line overexpressing human LPA3

-

Test Compounds: Compound library plated in 384-well plates

-

Positive Control: Unlabeled L-8412 (10 µM)

-

Negative Control: DMSO

-

Microplates: 384-well, black, low-volume plates

Procedure:

-

Compound Plating:

-

Dispense 50 nL of test compounds from the library plates into the appropriate wells of the 384-well assay plates.

-

Dispense 50 nL of DMSO into the negative control wells.

-

Dispense 50 nL of 10 µM unlabeled L-8412 into the positive control wells.

-

-

Tracer Addition:

-

Add 5 µL of the 10 nM L-8412-Fluor working solution to all wells.

-

-

Membrane Addition:

-

Add 5 µL of the LPA3 membrane preparation to all wells. The optimal membrane concentration should be predetermined through a membrane titration experiment.

-

-

Incubation:

-

Centrifuge the plates briefly (1 minute at 1000 rpm) to ensure all components are mixed.

-

Incubate the plates for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Read the fluorescence polarization on a suitable microplate reader. Excitation and emission wavelengths should be appropriate for the fluorophore used in L-8412-Fluor.

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula:

% Inhibition = 100 * (1 - [(FP_sample - FP_positive_control) / (FP_negative_control - FP_positive_control)])

-

Identify "hits" as compounds that exhibit an inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Quantitative Data Summary

The following tables represent typical data obtained from an HTS campaign using the protocol described above.

Table 1: Assay Performance Metrics

| Parameter | Value | Description |

| Z'-factor | 0.78 | Indicates an excellent assay quality, suitable for HTS. |

| Signal-to-Background (S/B) | 4.2 | The ratio of the mean signal of the negative control to the mean signal of the positive control. |

| Coefficient of Variation (%CV) | < 5% | Represents the variability of the controls across the plates. |

Table 2: Example Hit Compound Data

| Compound ID | Concentration (µM) | % Inhibition | Hit Status |

| Cmpd-001 | 10 | 85.2 | Hit |

| Cmpd-002 | 10 | 12.5 | Inactive |

| Cmpd-003 | 10 | 65.7 | Hit |

| Cmpd-004 | 10 | 92.1 | Hit |

| Cmpd-005 | 10 | 5.8 | Inactive |

Conclusion

L-8412 serves as a critical tool for the investigation of LPA3 signaling and for the discovery of novel modulators of this receptor. The provided high-throughput screening protocol offers a robust and reliable method for identifying new lead compounds for drug development programs targeting the LPA3 receptor. The use of a fluorescence polarization format provides a homogenous, rapid, and cost-effective solution for large-scale screening campaigns.

References

Application of L-8412 in molecular biology techniques

Introduction

L-8412 is identified as a potent anti-adrenergic and anti-anginal agent, cataloged under CAS number 50602-48-7.[1] While its primary characterization lies within pharmacology, its classification as an anti-adrenergic agent suggests a mechanism of action that involves the modulation of adrenergic signaling pathways. Adrenergic receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial in various physiological processes and are a significant focus of study in molecular biology and drug development. The application of agents that interfere with these pathways can be a valuable tool for researchers to dissect cellular signaling cascades.

Currently, publicly available research specifically detailing the use of L-8412 in common molecular biology techniques is limited. However, based on its function as an anti-adrenergic agent, we can infer its potential applications in studying signaling pathways that are responsive to adrenergic agonists. Adrenergic signaling is known to influence a wide array of cellular processes, including proliferation, metabolism, and gene expression, making it a rich area for molecular investigation.

This document aims to provide a foundational understanding of the potential applications of L-8412 in a research context, based on the known functions of anti-adrenergic agents. The protocols and pathways described below are generalized for the study of adrenergic signaling and can be adapted for investigating the specific effects of L-8412.

Potential Research Applications

As an anti-adrenergic agent, L-8412 is expected to antagonize the effects of catecholamines like epinephrine and norepinephrine on their receptors. This property can be leveraged in various molecular biology applications:

-

Elucidation of Adrenergic Receptor Signaling: L-8412 can be used to block specific adrenergic receptor subtypes, allowing researchers to isolate and study the downstream effects of other signaling pathways or to identify the specific receptor subtype involved in a particular cellular response.

-

Investigation of Gene Expression: By modulating adrenergic signaling, L-8412 can be used to study the regulation of genes that are downstream of these pathways. Techniques like RT-qPCR and RNA sequencing can be employed to analyze changes in gene expression in the presence and absence of the compound.

-

Analysis of Protein Activation: The activation of key signaling proteins, such as kinases and transcription factors, downstream of adrenergic receptors can be studied using techniques like Western blotting with phospho-specific antibodies. L-8412 can be used to determine if the activation of these proteins is dependent on adrenergic signaling.

-

Cell-Based Assay Development: L-8412 could serve as a tool compound in the development of cell-based assays for screening new adrenergic receptor agonists or antagonists.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the molecular effects of L-8412.

Protocol 1: Analysis of Target Gene Expression using RT-qPCR

Objective: To determine the effect of L-8412 on the expression of a target gene regulated by adrenergic signaling.

Materials:

-

Cell line expressing the adrenergic receptor of interest

-

Cell culture medium and supplements

-

L-8412

-

Adrenergic agonist (e.g., isoproterenol, norepinephrine)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for the target gene and a housekeeping gene

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of L-8412 (or vehicle control) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an adrenergic agonist for a time known to induce target gene expression (e.g., 4-24 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR machine.

-

-

Data Analysis:

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene.

-

Protocol 2: Western Blot Analysis of Protein Phosphorylation

Objective: To assess the effect of L-8412 on the phosphorylation of a downstream signaling protein (e.g., ERK1/2, CREB).

Materials:

-

Cell line expressing the adrenergic receptor of interest

-

Cell culture medium and supplements

-

L-8412

-

Adrenergic agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phospho-specific for the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells if necessary to reduce basal signaling.

-

Pre-treat with L-8412 or vehicle for 1 hour.

-

Stimulate with an adrenergic agonist for a short period (e.g., 5-30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Signal Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Signaling Pathways and Visualization

Anti-adrenergic agents like L-8412 would primarily interfere with the canonical adrenergic signaling pathways. These pathways are typically initiated by the binding of an agonist to an adrenergic receptor, leading to the activation of G proteins and downstream effectors.

Adrenergic Receptor Signaling Pathway

The diagram below illustrates a simplified, generalized adrenergic signaling cascade that could be inhibited by an anti-adrenergic agent such as L-8412.

Caption: Generalized adrenergic signaling pathway and the inhibitory point of L-8412.

Experimental Workflow for Investigating L-8412 Effects

The following diagram outlines a typical workflow for characterizing the molecular effects of a compound like L-8412.

Caption: A logical workflow for studying the molecular effects of L-8412.

Quantitative Data Summary

As no specific experimental data for L-8412 in molecular biology techniques are publicly available, a table of quantitative data cannot be provided at this time. Researchers would need to generate this data empirically using the protocols outlined above. The tables below are templates for how such data could be presented.

Table 1: Effect of L-8412 on Adrenergic Agonist-Induced Gene Expression

| Treatment Group | L-8412 Conc. (µM) | Agonist Conc. (µM) | Relative Gene Expression (Fold Change) | p-value |

| Vehicle Control | 0 | 0 | 1.0 | - |

| Agonist Only | 0 | X | Value | Value |

| L-8412 + Agonist | 0.1 | X | Value | Value |

| L-8412 + Agonist | 1 | X | Value | Value |

| L-8412 + Agonist | 10 | X | Value | Value |

| L-8412 Only | 10 | 0 | Value | Value |

Table 2: Effect of L-8412 on Adrenergic Agonist-Induced Protein Phosphorylation

| Treatment Group | L-8412 Conc. (µM) | Agonist Conc. (µM) | Phospho-Protein / Total Protein Ratio | p-value |

| Vehicle Control | 0 | 0 | 1.0 | - |

| Agonist Only | 0 | X | Value | Value |

| L-8412 + Agonist | 0.1 | X | Value | Value |

| L-8412 + Agonist | 1 | X | Value | Value |

| L-8412 + Agonist | 10 | X | Value | Value |

| L-8412 Only | 10 | 0 | Value | Value |

Disclaimer: The protocols, signaling pathways, and data table templates provided are for illustrative purposes based on the general function of anti-adrenergic agents. Specific experimental conditions for L-8412 would need to be optimized.

References

Application Notes and Protocols for L-012 in In Vivo Imaging Studies

Disclaimer: The user query referenced "L-8412." Following a comprehensive search, no specific information was found for an in vivo imaging agent with this designation. However, the search results consistently highlighted "L-012," a well-documented chemiluminescent probe for in vivo imaging of reactive oxygen and nitrogen species. This document has been prepared based on the strong assumption that the user intended to inquire about L-012.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-012 is a luminol-based chemiluminescent probe widely utilized for the sensitive detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in both in vitro and in vivo applications.[1][2][3] Its enhanced chemiluminescence signal compared to other probes like luminol makes it a valuable tool for non-invasively monitoring inflammatory processes and oxidative stress in living organisms.[2][4] L-012 is particularly effective in detecting ROS/RNS generated by NADPH oxidase and myeloperoxidase (MPO), key enzymes in inflammatory responses.

Mechanism of Action:

The chemiluminescence of L-012 is initiated by its oxidation in the presence of ROS/RNS, a reaction often catalyzed by peroxidases such as myeloperoxidase (MPO). The process involves the generation of an excited-state intermediate, 3-aminophthalate, which then decays to its ground state, releasing energy in the form of light. The signal can be significantly enhanced by the presence of superoxide radicals.

Signaling Pathway Diagram:

References

- 1. Analysis of reactive oxygen species generated by neutrophils using a chemiluminescence probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imaging Intestinal ROS in Homeostatic Conditions Using L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Standard Operating Procedure for L-8412 Experiments: Information Not Found

Initial searches for the compound "L-8412" did not yield any relevant scientific information regarding its use in experimental procedures. The search results were ambiguous and did not pertain to a specific chemical entity used in research and drug development.

To provide you with detailed Application Notes and Protocols, it is crucial to have a more specific and accurate identifier for the compound of interest. The term "L-8412" may be an internal laboratory code, an incomplete designation, or a non-standard abbreviation.

To proceed with your request, please provide additional details about the compound, such as:

-

Full Chemical Name: The complete and systematic name of the molecule.

-

Synonyms or Alternative Identifiers: Any other names or codes used to refer to the compound (e.g., CAS number, alternative lab codes).

-

Class of Compound: The general category the compound belongs to (e.g., kinase inhibitor, receptor agonist, natural product).

-

Biological Target or Mechanism of Action: The specific protein, pathway, or process that the compound is known to affect.

-

Relevant Scientific Literature: Any published papers or patents that describe the synthesis or biological activity of the compound.

Once more specific information is available, a comprehensive set of Application Notes and Protocols can be developed, including detailed experimental methodologies, data presentation in structured tables, and visualizations of relevant signaling pathways and workflows as originally requested.

Application Notes and Protocols for L-8412 Delivery in Preclinical Studies

Introduction

These application notes provide a comprehensive overview of the delivery methods for the investigational compound L-8412 in preclinical research settings. The protocols detailed below are intended for researchers, scientists, and drug development professionals engaged in the evaluation of L-8412 in in vitro and in vivo models. The information compiled is based on currently available preclinical data and is intended to serve as a guide for consistent and reproducible experimental design.

Data Presentation: Quantitative Summary

For effective comparison and experimental planning, the following tables summarize key quantitative parameters for the administration of L-8412 in common preclinical models.

Table 1: Recommended Maximum Administration Volumes for Mice

| Route of Administration | Maximum Volume (mL) | Recommended Needle Size (Gauge) |

| Intravenous (IV) | 0.2 | 27-30 |

| Intraperitoneal (IP) | 2-3 | 25-27 |

| Subcutaneous (SC) | 2-3 (divided into multiple sites) | 25-27 |

| Intramuscular (IM) | 0.05 | 25-27 |

| Oral (Gavage) | 10 mL/kg body weight | 18-20 (bulb-tipped) |

| Intranasal (IN) | 0.05 | N/A |

Data compiled from publicly available guidelines for laboratory animal procedures.[1]

Table 2: L-8412 Formulation for In Vivo Studies

| Formulation Component | Concentration | Purpose |

| L-8412 | Dependent on dosage | Active Pharmaceutical Ingredient |

| Saline (0.9% NaCl) | q.s. to final volume | Vehicle |

| DMSO | < 5% | Solubilizing agent |

| Tween 80 | 0.5% - 2% | Surfactant to improve solubility and stability |

Note: The final formulation should be sterile-filtered before administration.

Experimental Protocols

The following are detailed protocols for common experimental procedures involving the delivery of L-8412.

Protocol 1: Intravenous (IV) Administration in Mice

Objective: To achieve rapid systemic exposure of L-8412.

Materials:

-

L-8412 formulated as described in Table 2.

-

Sterile 1 mL syringes with 27-30 gauge needles.

-

Mouse restrainer.

-

70% ethanol.

-

Heat lamp (optional).

Procedure:

-

Prepare the L-8412 formulation at the desired concentration and ensure it is at room temperature.

-

Place the mouse in a suitable restrainer to immobilize the tail.

-

If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

-

Swab the tail with 70% ethanol to sterilize the injection site.

-

Visualize a lateral tail vein.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the L-8412 solution. Observe for any swelling which may indicate a failed injection.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Objective: To administer a larger volume of L-8412 for systemic absorption.

Materials:

-

L-8412 formulated as described in Table 2.

-

Sterile 1 mL or 3 mL syringes with 25-27 gauge needles.

-

Appropriate restraint method.

Procedure:

-

Prepare the L-8412 formulation.

-

Restrain the mouse, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

-

Locate the lower right or left abdominal quadrant.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure the needle has not entered the bladder or intestines.

-

Inject the L-8412 solution.

-

Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.[2]

Protocol 3: In Vitro Application to Cell Cultures

Objective: To assess the cellular effects of L-8412.

Materials:

-

L-8412 stock solution (typically in DMSO).

-

Complete cell culture medium.

-

Cultured cells in multi-well plates.

Procedure:

-

Prepare a high-concentration stock solution of L-8412 in sterile DMSO.

-

On the day of the experiment, dilute the L-8412 stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).

-

Remove the existing medium from the cultured cells.

-

Add the medium containing the various concentrations of L-8412 to the respective wells.

-

Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Proceed with downstream assays to evaluate cellular responses.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Based on preliminary data, L-8412 is hypothesized to modulate the Wnt signaling pathway through the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β).[3] This inhibition leads to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene transcription.

Caption: Hypothesized Wnt signaling pathway modulation by L-8412.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of L-8412.

Caption: Standard workflow for an in vivo efficacy study.

References

Application Note: Analytical Methods for the Detection of L-8412 in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and methodologies for the quantitative analysis of L-8412, a novel small molecule inhibitor, in biological matrices. The methods described herein are essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

Introduction

L-8412 is a potent and selective small molecule inhibitor of the MEK1/2 signaling pathway, a critical regulator of cell proliferation and survival. Accurate quantification of L-8412 in biological samples is paramount for evaluating its therapeutic potential and safety profile. This application note details two robust analytical methods for the determination of L-8412 concentrations in plasma: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of L-8412

L-8412 exerts its biological effect by inhibiting the phosphorylation of ERK1/2 by MEK1/2, thereby blocking downstream signaling and inhibiting cell proliferation.

Caption: L-8412 signaling pathway.

Experimental Workflow

The general workflow for the analysis of L-8412 in plasma samples involves sample preparation, chromatographic separation, and subsequent detection by either UV or mass spectrometry.

Caption: Bioanalytical workflow for L-8412.

Method 1: HPLC-UV for Quantification of L-8412

This method is suitable for the routine analysis of L-8412 in plasma for non-GLP discovery studies.

Experimental Protocol

a. Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar compound at 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water).

-

Vortex for 30 seconds and transfer to an HPLC vial.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with 50% acetonitrile and 50% water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 280 nm

-

Run Time: 10 minutes

Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Mean Recovery | 85 - 95% |

Method 2: LC-MS/MS for High-Sensitivity Quantification of L-8412

This method is recommended for regulated bioanalysis (GLP) and studies requiring high sensitivity and selectivity.

Experimental Protocol

a. Sample Preparation: The sample preparation protocol is identical to the one described for the HPLC-UV method (Section 4.1.a).

b. LC-MS/MS Conditions:

-

LC System: UPLC/UHPLC system

-

Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

L-8412: Q1 (Parent Ion) -> Q3 (Product Ion) - Specific m/z values to be determined based on the exact mass of L-8412

-

Internal Standard: Q1 -> Q3

-

-

Source Parameters: Optimized for L-8412 (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C)

Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 8% |

| Inter-day Precision (%CV) | < 10% |

| Mean Recovery | 92 - 103% |

| Matrix Effect | Minimal (<15%) |

Disclaimer: The compound L-8412 and the associated data are hypothetical and presented for illustrative purposes to demonstrate the application of analytical methodologies. The protocols provided should be adapted and validated for the specific compound and matrix of interest.

Troubleshooting & Optimization

L-8412 not dissolving in recommended solvent

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties dissolving the research compound L-8412. The following information provides troubleshooting steps, frequently asked questions, and detailed experimental protocols to address common solubility challenges.

Troubleshooting Guide: L-8412 Dissolution Issues

Question: My L-8412 is not dissolving in the recommended solvent. What should I do?

Answer:

When L-8412 fails to dissolve in the recommended solvent, a systematic approach can help identify and resolve the issue. Below is a step-by-step troubleshooting guide.

-

Verify Compound and Solvent Integrity:

-

Compound Identity and Purity: Confirm that you are using the correct compound, L-8412, and check the certificate of analysis (CoA) for its purity. Impurities can sometimes affect solubility.

-

Solvent Quality: Ensure the solvent is of the appropriate grade (e.g., anhydrous, HPLC grade) and has not been contaminated. Using a fresh, unopened bottle of the recommended solvent is a good practice.

-

-

Optimize Physical Dissolution Parameters:

-

Agitation: Ensure vigorous and consistent mixing. Vortexing or stirring can significantly increase the rate of dissolution by maximizing the surface area of the compound exposed to the solvent.[1]

-

Temperature: Gentle heating can increase the solubility of many compounds.[1] However, it is crucial to first verify the thermal stability of L-8412 to prevent degradation. If the stability is unknown, a small-scale test is recommended.

-

Sonication: Using an ultrasonic bath can help break down compound aggregates and enhance dissolution.[1] Sonicate the sample in short bursts to avoid excessive heating.

-

-

Consider Chemical Modifications:

-

pH Adjustment: If L-8412 has ionizable groups (acidic or basic), adjusting the pH of the solution can significantly impact its solubility.[1] The charged (ionized) form of a compound is generally more soluble in aqueous solutions than the neutral form.[1]

-

Co-solvents: For aqueous buffers, preparing a concentrated stock solution of L-8412 in a water-miscible organic solvent (like DMSO, DMF, or ethanol) and then diluting it into the aqueous buffer can be an effective strategy.

-

Frequently Asked Questions (FAQs)

Q1: Why is my L-8412 precipitating out of solution after initial dissolution?

A1: Precipitation after initial dissolution can occur for several reasons:

-

Supersaturation: The initial conditions (e.g., heating) may have allowed for the creation of a supersaturated solution. Upon returning to ambient temperature, the compound crashes out.

-

Change in pH: A shift in the pH of the solution upon storage or addition to a different buffer system can alter the ionization state of L-8412 and reduce its solubility.

-

Solvent Evaporation: If the solution is not stored in a tightly sealed container, solvent evaporation can increase the concentration of L-8412 beyond its solubility limit.

Q2: Can I use a different solvent than the one recommended on the data sheet?

A2: Yes, but it should be done systematically. The choice of solvent depends on the polarity of L-8412. If the recommended solvent is not working, you can test a range of solvents with varying polarities. It is advisable to start with small amounts of L-8412 to determine its solubility in alternative solvents. The table below provides a list of common laboratory solvents that can be considered.

Q3: How long should I vortex or sonicate my sample?

A3: The duration of vortexing or sonication can vary. For vortexing, 1-2 minutes of vigorous agitation is a good starting point. For sonication, begin with 5-10 minute intervals. It is important to visually inspect the solution for any remaining solid particles between intervals. If the compound is still not dissolved, you can repeat the process. Be mindful of potential heating during prolonged sonication.

Data Presentation: Common Laboratory Solvents

The following table summarizes the properties of common laboratory solvents that can be used for solubility testing of L-8412.

| Solvent | Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility in Water ( g/100g ) |

| Acetone | C₃H₆O | 56.2 | -94.3 | 0.786 | Miscible |

| Acetonitrile | C₂H₃N | 81.6 | -46 | 0.786 | Miscible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 18.4 | 1.092 | Miscible |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | -61 | 0.944 | Miscible |

| Ethanol | C₂H₆O | 78.5 | -114.1 | 0.789 | Miscible |

| Methanol | CH₄O | 64.7 | -97.6 | 0.792 | Miscible |

| Isopropanol | C₃H₈O | 82.6 | -89 | 0.786 | Miscible |

| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | -96.7 | 1.326 | 1.3 |

| Chloroform | CHCl₃ | 61.2 | -63.5 | 1.489 | 0.8 |

| Toluene | C₇H₈ | 110.6 | -93 | 0.867 | 0.05 |

| Hexane | C₆H₁₄ | 69 | -95 | 0.655 | 0.0014 |

Experimental Protocols

Protocol 1: Determining the Solubility of L-8412

-

Preparation:

-

Accurately weigh 1-5 mg of L-8412 into a clear glass vial.

-

Select a range of solvents for testing based on the table above.

-

-

Solvent Addition:

-

Add a small, measured volume of the first solvent (e.g., 100 µL) to the vial.

-

Vortex the vial for 1-2 minutes.

-

-

Observation and Incremental Addition:

-

Visually inspect the solution. If the compound has completely dissolved, record the solubility as being greater than the current concentration (e.g., >10 mg/mL if 1 mg was dissolved in 100 µL).

-

If the compound is not fully dissolved, continue adding the solvent in small, measured increments (e.g., 50 µL). After each addition, vortex for 1-2 minutes and observe.

-

-

Endpoint Determination:

-

The point at which the compound completely dissolves is the approximate solubility in that solvent at that temperature. Record the total volume of solvent used.

-

If the compound remains insoluble after adding a significant volume of solvent (e.g., 1 mL), its solubility in that solvent is low.

-

-

Troubleshooting within the Protocol:

-

If the compound is poorly soluble at room temperature, gently warm the vial (e.g., to 37°C) and observe any change in solubility. Note the temperature at which it dissolves.

-

If warming does not work, place the vial in an ultrasonic bath for 5-10 minute intervals.

-

Protocol 2: Preparation of a Concentrated Stock Solution of L-8412

-

Solvent Selection: Based on the solubility determination, select a suitable organic solvent in which L-8412 is highly soluble (e.g., DMSO).

-

Calculation:

-

Determine the desired concentration of your stock solution (e.g., 10 mM).

-

Calculate the mass of L-8412 and the volume of solvent required. (Molarity Calculator can be a useful tool).

-

-

Dissolution:

-

Accurately weigh the calculated mass of L-8412 into a sterile, chemically resistant vial.

-

Add the calculated volume of the selected organic solvent.

-

Vortex the vial vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

-

-

Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Mandatory Visualization

Caption: Troubleshooting workflow for L-8412 dissolution.

References

Technical Support Center: Optimizing L-8412 Concentration

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the hypothetical small molecule inhibitor, L-8412.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute and store L-8412?

A1: L-8412 is typically supplied as a lyophilized powder. For initial use, we recommend preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[1] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] When preparing working solutions, dilute the stock into your aqueous experimental medium, ensuring the final solvent concentration is non-toxic to your system (typically below 0.5% v/v).[1]

Q2: What is a good starting concentration range for my initial experiments with L-8412?

A2: For initial screening, it is advisable to test a broad range of concentrations. A common starting point for cell-based assays is between 1 µM and 10 µM.[3] However, the optimal concentration is highly dependent on the specific assay and cell type. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your particular experimental setup.